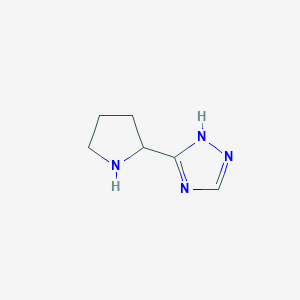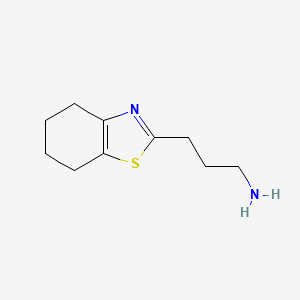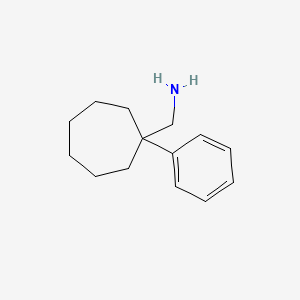
(1-Phenylcycloheptyl)methanamine
Vue d'ensemble
Description
“(1-Phenylcycloheptyl)methanamine” is a chemical compound with the empirical formula C13H19N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C14H21N/c15-12-14 (10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 . This indicates that the molecule consists of a cycloheptyl group attached to a phenyl group via a methanamine linkage.
Applications De Recherche Scientifique
Biological Hydrogen Methanation
Research on biological hydrogen methanation emphasizes the conversion of energy forms, highlighting the potential of chemical compounds in energy storage and conversion processes. Although not directly related to (1-Phenylcycloheptyl)methanamine, this research underlines the importance of chemical processes in renewable energy technologies, suggesting a broader scientific interest in the chemical manipulation of compounds for energy applications (Lecker, Illi, Lemmer, & Oechsner, 2017).
Methoxetamine and Arylcyclohexylamines
Research on Methoxetamine, a structural analogue of ketamine within the arylcyclohexylamine class, sheds light on the pharmacology and potential effects of similar compounds. This includes insights into their hallucinogenic properties and interactions with neurotransmitter systems, suggesting areas of neurological and psychological interest that could be relevant to this compound (Zawilska, 2014).
Environmental Applications of Methanotrophs
The study of methanotrophs, bacteria that metabolize methane, offers a glimpse into biotechnological applications of chemical compounds in environmental science. This research highlights the potential for using chemical compounds to influence bacterial processes for environmental benefits, such as greenhouse gas reduction and bioremediation (Strong, Xie, & Clarke, 2015).
Psychoactive Substance Research
Investigations into the effects and mechanisms of psychoactive substances, including tryptamines and phenylpiperazines, offer valuable perspectives on the neurological and psychological implications of chemical compounds. This research area might provide a context for studying the effects of this compound on cognitive and emotional processes, given its potential structural similarities to psychoactive compounds (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Neurotoxicity and Cognitive Impairment
The study of methamphetamine and its effects on the brain provides crucial insights into the potential neurotoxicity and cognitive implications of stimulant drugs. Research in this field could inform the safety and impact assessment of this compound, particularly if it shares pharmacological properties with known stimulants (Logan, 2002).
Safety and Hazards
The safety information for “(1-Phenylcycloheptyl)methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
(1-phenylcycloheptyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-12-14(10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBAXPKRRVDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B3307623.png)
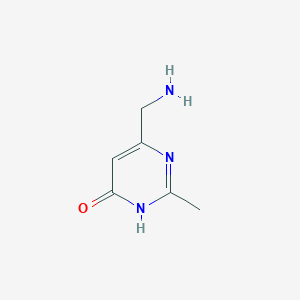
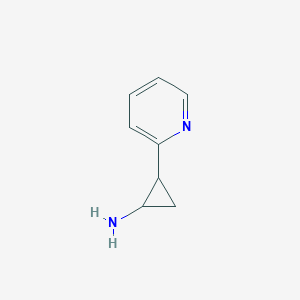
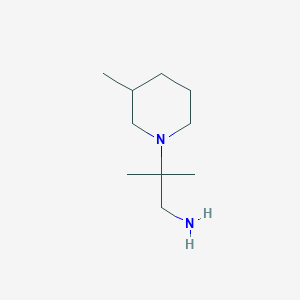



![2-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B3307682.png)
![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)
